molecular formula C8H8N2O2 B8465934 6-Amino-4-methyl-1,3-benzoxazol-2(3H)-one CAS No. 1231749-43-1

6-Amino-4-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B8465934
M. Wt: 164.16 g/mol
InChI Key: QJBYZRAMNCZGLK-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

400 μL (5.30 mmol) TFA were added to 230 mg (0.900 mmol) tert-butyl (4-methyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-carbamate in 5.0 ml DCM and the mixture was stirred for 1.5 h at RT. The reaction mixture was evaporated down and the residue was divided between semisaturated sodium hydrogen carbonate solution and EtOAc. The organic phase was dried on sodium sulphate, filtered and evaporated down.
Name
Quantity
400 μL
Type
reactant
Reaction Step One
Name
tert-butyl (4-methyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-carbamate
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[CH3:8][C:9]1[C:14]2[NH:15][C:16](=[O:18])[O:17][C:13]=2[CH:12]=[C:11]([NH:19]C(=O)OC(C)(C)C)[CH:10]=1>C(Cl)Cl>[NH2:19][C:11]1[CH:10]=[C:9]([CH3:8])[C:14]2[NH:15][C:16](=[O:18])[O:17][C:13]=2[CH:12]=1

Inputs

Step One
Name
Quantity
400 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl (4-methyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-carbamate
Quantity
230 mg
Type
reactant
Smiles
CC1=CC(=CC2=C1NC(O2)=O)NC(OC(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated down
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC1=CC2=C(NC(O2)=O)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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